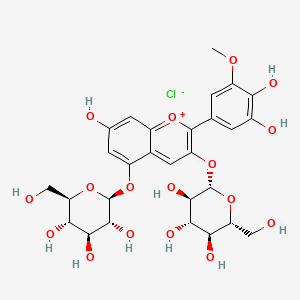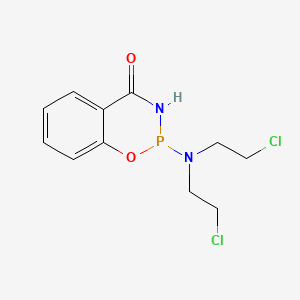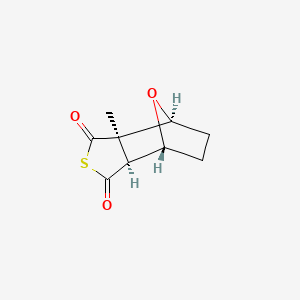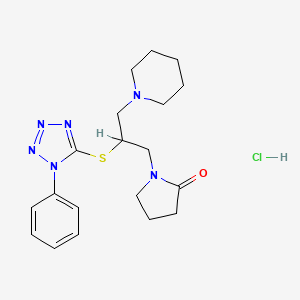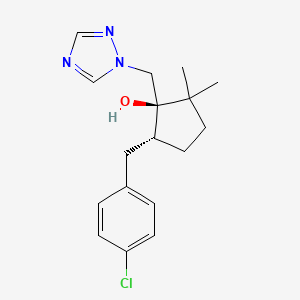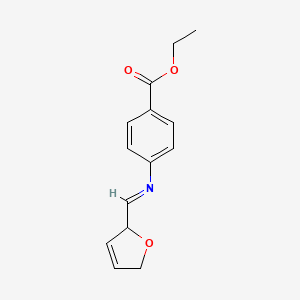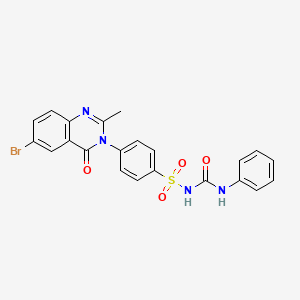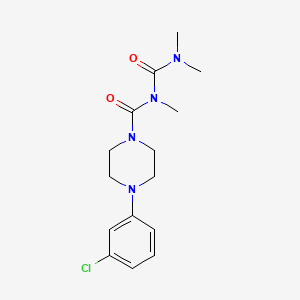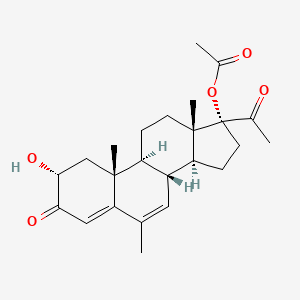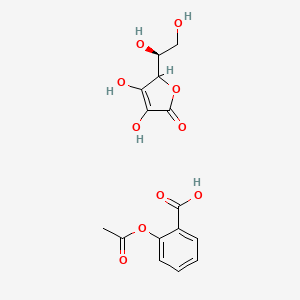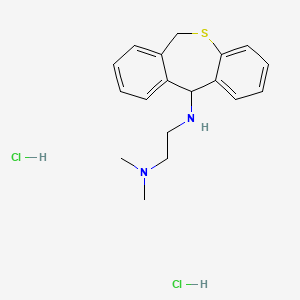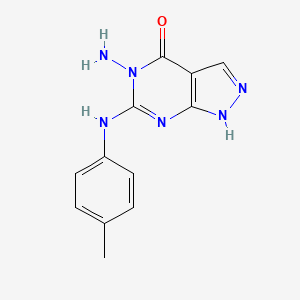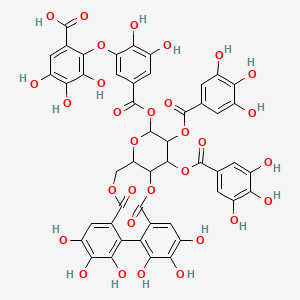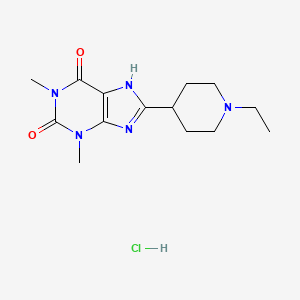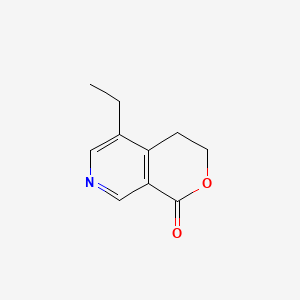
Dihydrogentianine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogentianine is an alkaloid compound isolated from the plant species Gentiana turkestanorum and Gentiana olivieri
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrogentianine can be synthesized through the dehydrogenation of gentianine. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired product. The synthetic route typically includes the following steps:
Isolation of Gentianine: Gentianine is isolated from the plant sources using solvent extraction methods.
Dehydrogenation: The isolated gentianine undergoes dehydrogenation in the presence of catalysts such as manganese dioxide or potassium permanganate to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to isolate gentianine, which is then subjected to dehydrogenation under optimized conditions to produce this compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogentianine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form gentianamine.
Substitution: The compound can undergo substitution reactions with different reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of gentianamine.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Dihydrogentianine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: This compound is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of dihydrogentianine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The compound may influence various biochemical pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gentianine: The parent compound from which dihydrogentianine is derived.
Gentianamine: A reduced form of this compound.
Gentianadine: Another alkaloid isolated from the same plant sources.
Uniqueness
This compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Propriétés
Numéro CAS |
1089710-06-4 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
5-ethyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h5-6H,2-4H2,1H3 |
Clé InChI |
CGEYWBNDAOZQHC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=CC2=C1CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


